2,4-Dimethoxybenzyl alcohol

Description

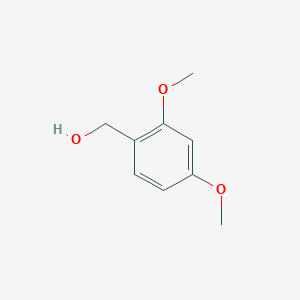

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dimethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-5,10H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNKOUSCCPHSCFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40223397 | |

| Record name | 2,4-Dimethoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7314-44-5 | |

| Record name | 2,4-Dimethoxybenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7314-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethoxybenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007314445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHOXYBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SV9LUD373 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: 2,4-Dimethoxybenzyl Alcohol - Physicochemical Properties and Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxybenzyl alcohol (DMBA) is an aromatic alcohol that serves as a valuable intermediate in organic synthesis and holds potential in various research and development applications.[1][2] Its utility is notably mentioned in the context of medicinal chemistry, where it can be used as a drug intermediate.[1][2] Understanding the fundamental physical and chemical properties of DMBA is crucial for its effective application in laboratory and industrial settings. This technical guide provides a comprehensive overview of the core physical properties and solubility characteristics of this compound, supported by generalized experimental protocols for their determination.

Core Physical and Chemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values have been compiled from various sources and represent a consensus of the available data. It is important to note that some values are reported as estimates or have been determined under specific experimental conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂O₃ | [3][4][5] |

| Molecular Weight | 168.19 g/mol | [3][4][5] |

| Appearance | Colorless to light yellow liquid or low melting solid | |

| Melting Point | 38-40 °C (lit.) | [4][6][7] |

| Boiling Point | 177-179 °C at 10 mmHg | [2][4][6][7] |

| Density | 1.1322 g/cm³ (rough estimate) | [4][6] |

| Refractive Index | 1.545-1.548 | [4][6] |

| pKa | 14.18 ± 0.10 (Predicted) | [4] |

| LogP | 1.109 (est) | [4][8] |

| Vapor Pressure | 0.000169 mmHg at 25°C | [6] |

| Flash Point | >230 °F (>110 °C) | [4][6] |

Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Insoluble | [4][6] |

| Alcohol (general) | Soluble | [2][4][6] |

| Methanol | Slightly Soluble | [4] |

| Chloroform | Slightly Soluble | [4][8] |

| Mixed Solvent System | ≥ 2.5 mg/mL (14.86 mM) in a solution of DMSO, PEG300, Tween-80, and Saline (saturation unknown) | [1] |

Experimental Protocols

Detailed experimental procedures for the determination of the physical properties of this compound are not extensively published. However, standard methodologies for organic compounds can be applied.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes

-

Thermometer

-

Sample of this compound

Procedure:

-

A small, dry sample of this compound is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

-

Sample of this compound

Procedure:

-

A sample of this compound is placed in the distillation flask along with a few boiling chips.

-

The distillation apparatus is assembled. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

The sample is heated gently.

-

As the liquid boils, the vapor will rise and surround the thermometer bulb.

-

The temperature at which the vapor temperature remains constant while the liquid is distilling is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Qualitative Determination of Solubility

This method provides a general classification of a compound's solubility in various solvents.

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Spatula

-

Solvents of interest (e.g., water, ethanol, methanol, chloroform)

-

Sample of this compound

Procedure:

-

Approximately 10-20 mg of this compound is placed into a test tube.

-

A small volume (e.g., 1 mL) of the solvent is added to the test tube.

-

The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) using a vortex mixer or by shaking.

-

The mixture is visually inspected for the presence of undissolved solid.

-

Observations are recorded as "soluble," "slightly soluble," or "insoluble."

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the determination of the key physical and solubility properties of an organic compound such as this compound.

Caption: Logical workflow for the physicochemical characterization of an organic compound.

Conclusion

This technical guide provides a summary of the known physical properties and solubility of this compound. While a considerable amount of qualitative data is available, further research is required to establish precise quantitative solubility values in a range of common laboratory solvents. The experimental protocols outlined provide a framework for researchers to determine these properties with a high degree of accuracy. The provided workflow diagram offers a systematic approach to the physicochemical characterization of this and other similar organic compounds, which is essential for its successful application in research and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 7314-44-5 [chemicalbook.com]

- 3. This compound | C9H12O3 | CID 81750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7314-44-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [chembk.com]

- 7. This compound 99 7314-44-5 [sigmaaldrich.com]

- 8. 7314-44-5 | CAS DataBase [m.chemicalbook.com]

A Comprehensive Technical Guide to 2,4-Dimethoxybenzyl Alcohol (CAS 7314-44-5) for Researchers and Drug Development Professionals

An In-depth Review of its Properties, Synthesis, and Application as a Key Protecting Group in Organic Chemistry

Abstract

2,4-Dimethoxybenzyl alcohol (DMBA), identified by CAS number 7314-44-5, is a pivotal reagent in modern organic synthesis, primarily utilized as a versatile protecting group for various functional moieties. Its unique electronic properties, conferred by the two methoxy (B1213986) groups on the aromatic ring, allow for mild and selective introduction and removal, making it an invaluable tool in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role in protecting alcohols, phenols, and amides. Detailed experimental protocols for key transformations and quantitative data are presented to assist researchers and drug development professionals in its effective application.

Physicochemical and Spectroscopic Data

This compound is a colorless to light yellow solid at room temperature, soluble in alcohols and chloroform, but insoluble in water.[1] Its key physical and chemical properties are summarized in the tables below.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 7314-44-5 | |

| Molecular Formula | C₉H₁₂O₃ | |

| Molecular Weight | 168.19 g/mol | |

| Melting Point | 38-40 °C | [1] |

| Boiling Point | 177-179 °C at 10 mmHg | [1] |

| Appearance | Colorless to light yellow solid | [1] |

| Solubility | Soluble in alcohol, chloroform; Insoluble in water | [1] |

Table 2: Spectroscopic Data

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons, methylene (B1212753) protons, hydroxyl proton, and methoxy protons. |

| ¹³C NMR | Resonances for aromatic carbons, methylene carbon, and methoxy carbons. |

| IR | Characteristic absorptions for O-H stretching, C-H (aromatic and aliphatic) stretching, and C-O stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Synthesis of this compound

This compound can be synthesized through the reduction of 2,4-dimethoxybenzaldehyde (B23906). A common laboratory-scale procedure utilizes a palladium catalyst.[1]

Experimental Protocol: Synthesis from 2,4-Dimethoxybenzaldehyde[1]

Materials:

-

2,4-Dimethoxybenzaldehyde

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃)

-

Dioxane

-

Water (H₂O)

-

Formic acid (HCO₂H)

-

Nitrogen gas

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To an oven-dried pressure tube equipped with a Teflon-coated stirring bar, add Pd(OAc)₂ (5 mol%) and PCy₃ (7.5 mol%).

-

Add 2,4-dimethoxybenzaldehyde (1 mmol) to the tube.

-

Seal the reaction tube, and then evacuate and backfill with nitrogen three times.

-

Inject 1 mL of dioxane into the tube and stir the mixture at room temperature for 15 minutes.

-

Inject water (10 eq.) and formic acid (4 eq.) into the reaction mixture.

-

Heat the reaction mixture to 90 °C and maintain for 18 hours.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by silica gel flash column chromatography to yield this compound.

Expected Yield: 81%[1]

Application as a Protecting Group

The 2,4-dimethoxybenzyl (DMB) group is a highly effective protecting group for alcohols, phenols, and the amide side chains of amino acids like glutamine and asparagine.[2][3] The electron-donating methoxy groups make the DMB ether linkage more acid-labile than the corresponding benzyl (B1604629) (Bn) or p-methoxybenzyl (PMB) ethers, allowing for selective deprotection under milder conditions.[3]

Protection of Alcohols

The protection of an alcohol as its DMB ether is typically achieved via a Williamson ether synthesis, reacting the alcohol with 2,4-dimethoxybenzyl chloride in the presence of a base.

Experimental Protocol: Protection of a Primary Alcohol

Materials:

-

Primary alcohol

-

2,4-Dimethoxybenzyl chloride (DMB-Cl)

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the primary alcohol in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (1.2 equivalents) portion-wise to the solution and stir for 30 minutes at 0 °C.

-

Add a solution of 2,4-dimethoxybenzyl chloride (1.1 equivalents) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Deprotection of 2,4-Dimethoxybenzyl Ethers

The DMB group can be cleaved under various conditions, offering flexibility in synthetic design. The most common methods involve acidic hydrolysis or oxidative cleavage.

The DMB group is readily cleaved by treatment with trifluoroacetic acid, often in dichloromethane (B109758) as a solvent. This method is particularly useful due to the volatile nature of the reagents and byproducts, simplifying purification. Deprotection with 10% TFA in dichloromethane is typically complete within 2 hours at room temperature.[2]

Experimental Protocol: TFA-Mediated Deprotection[4]

Materials:

-

DMB-protected compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the DMB-protected compound in dichloromethane.

-

Add trifluoroacetic acid (10-20% v/v) to the solution at room temperature.

-

Stir the reaction mixture and monitor its progress by TLC.

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the deprotected product.

-

If necessary, purify the product by column chromatography.

Oxidative cleavage with DDQ is a mild and selective method for the deprotection of DMB ethers. This method is often preferred when acid-sensitive functional groups are present in the molecule.

Experimental Protocol: DDQ-Mediated Deprotection

Materials:

-

DMB-protected compound

-

Dichloromethane (DCM)

-

Water (or a pH 7 buffer)

-

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite (B76179) solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the DMB-protected compound in a mixture of dichloromethane and water (e.g., 18:1 v/v).

-

Cool the solution to 0 °C.

-

Add DDQ (1.1-1.5 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

-

Wash the mixture with a saturated aqueous sodium sulfite solution to remove excess DDQ and its hydroquinone (B1673460) byproduct.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the product by column chromatography.

Applications in Drug Development

The stability of the DMB group under a wide range of reaction conditions, coupled with its facile removal under mild acidic or oxidative conditions, makes it an ideal protecting group in the synthesis of complex pharmaceutical compounds. Its use has been documented in the synthesis of various drug candidates, including those with a 1,3-diazaoxindole scaffold.[4][5] In peptide synthesis, the DMB group has been successfully employed to protect the amide side chains of glutamine and asparagine, preventing side reactions during peptide elongation.[3][6] The selective deprotection of the DMB group in the presence of other protecting groups allows for orthogonal protection strategies, which are crucial in the total synthesis of natural products and their analogues for drug discovery.

Conclusion

This compound is a valuable and versatile reagent for the protection of hydroxyl and amide functionalities in organic synthesis. Its favorable properties, including ease of introduction and selective removal under mild conditions, have established the DMB group as a cornerstone in the synthetic chemist's toolbox, particularly in the fields of natural product synthesis and drug development. The detailed protocols and data presented in this guide are intended to facilitate its effective and efficient use by researchers and scientists in these areas.

References

- 1. This compound | 7314-44-5 [chemicalbook.com]

- 2. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. pp.bme.hu [pp.bme.hu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 2,4-Dimethoxybenzyl Alcohol from 2,4-Dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-dimethoxybenzyl alcohol from 2,4-dimethoxybenzaldehyde (B23906), a common transformation in organic synthesis. This conversion is a fundamental step in the preparation of various pharmaceutical intermediates and other valuable organic compounds. The primary focus of this document is the reduction of the aldehyde functional group to a primary alcohol.

Physicochemical Properties of Reactant and Product

A summary of the key physicochemical properties of the starting material, 2,4-dimethoxybenzaldehyde, and the final product, this compound, is presented below for easy reference.

| Property | 2,4-Dimethoxybenzaldehyde | This compound |

| Molecular Formula | C₉H₁₀O₃[1] | C₉H₁₂O₃[2][3] |

| Molecular Weight | 166.17 g/mol [1] | 168.19 g/mol [4] |

| Appearance | White solid[5] | Off-white solid[6] |

| Melting Point | 67-69 °C[5] | 38-40 °C[4] |

| Boiling Point | 165 °C at 10 mmHg[5] | 177-179 °C at 10 mmHg[4] |

| CAS Number | 613-45-6[5] | 7314-44-5[3] |

Synthetic Approaches: A Comparative Overview

The reduction of 2,4-dimethoxybenzaldehyde to this compound can be achieved through several synthetic routes. The most common and practical methods involve the use of hydride reducing agents or catalytic hydrogenation. Below is a table summarizing various reaction conditions and reported yields for this transformation.

| Method | Reducing Agent | Solvent | Temperature | Reaction Time | Yield |

| 1 | Sodium Borohydride (B1222165) (NaBH₄) | Methanol (B129727) (MeOH) or Ethanol (EtOH) | Room Temperature | ~4 hours | High (Specific yield not reported, but generally high for aldehyde reductions)[7] |

| 2 | Lithium Aluminium Hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl ether (Et₂O) | 0 °C to Room Temperature | Not specified | High (Specific yield not reported, but LAH is a powerful reducing agent for aldehydes)[8][9] |

| 3 | Palladium(II) Acetate / Formic Acid | Dioxane / Water | 90 °C | 18 hours | 81% |

Experimental Protocols

Detailed methodologies for the key synthetic procedures are provided below. Standard laboratory safety precautions should be followed at all times.

Method 1: Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and selective reducing agent, making it a popular choice for the reduction of aldehydes in the presence of less reactive functional groups.[9]

Procedure:

-

In a round-bottom flask, dissolve 2,4-dimethoxybenzaldehyde (1 equivalent) in methanol or ethanol.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution.[7]

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.[7]

-

Upon completion, quench the reaction by the slow addition of aqueous ammonium (B1175870) chloride or 1N HCl at 0 °C.[7]

-

Extract the product with a suitable organic solvent, such as dichloromethane.[7]

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[7]

-

Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or recrystallization.

Method 2: Reduction with Lithium Aluminium Hydride (LiAlH₄)

Lithium aluminium hydride is a powerful reducing agent capable of reducing a wide range of functional groups, including aldehydes.[8][10] Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).[11]

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether or THF.[12]

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 2,4-dimethoxybenzaldehyde (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension.[12]

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash it thoroughly with diethyl ether or THF.

-

Dry the combined organic filtrates over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain this compound.

Method 3: Palladium-Catalyzed Reduction with Formic Acid

This method provides an alternative to metal hydrides, using a palladium catalyst and formic acid as the hydride source.

Procedure:

-

To an oven-dried pressure tube equipped with a stir bar, add Pd(OAc)₂ (0.05 equivalents), PCy₃ (0.075 equivalents), and 2,4-dimethoxybenzaldehyde (1 equivalent).

-

Seal the tube, then evacuate and backfill with nitrogen three times.

-

Inject 1 mL of dioxane and stir the mixture at room temperature for 15 minutes.

-

Inject water (10 equivalents) and formic acid (4 equivalents).

-

Heat the reaction mixture to 90 °C for 18 hours.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Purify the residue by silica (B1680970) gel column chromatography to afford this compound.

Visualizing the Synthesis

To better illustrate the chemical transformation and the general laboratory procedure, the following diagrams are provided.

Caption: Chemical transformation of 2,4-dimethoxybenzaldehyde to this compound.

Caption: General experimental workflow for the reduction of 2,4-dimethoxybenzaldehyde.

Characterization of this compound

The successful synthesis of this compound can be confirmed by various spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for confirming the structure. Expected signals include those for the two methoxy (B1213986) groups, the aromatic protons, the benzylic methylene (B1212753) protons, and the hydroxyl proton.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band for the hydroxyl (-OH) group, typically in the range of 3200-3600 cm⁻¹. The disappearance of the strong carbonyl (C=O) stretch from the starting aldehyde (around 1680 cm⁻¹) is a clear indicator of a successful reduction.

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the mass of this compound (m/z = 168.19).[13]

This guide provides a detailed overview of the synthesis of this compound from its corresponding aldehyde. The choice of reducing agent and reaction conditions can be tailored to the specific requirements of the synthesis, such as scale, cost, and the presence of other functional groups. For any specific application, it is recommended to perform small-scale optimization studies.

References

- 1. 2,4-Dimethoxybenzaldehyde | C9H10O3 | CID 69175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. 2,4-二甲氧基苯甲醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2,4-Dimethoxybenzaldehyde | 613-45-6 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. adichemistry.com [adichemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. ch.ic.ac.uk [ch.ic.ac.uk]

- 12. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 13. This compound [webbook.nist.gov]

An In-depth Technical Guide to the 1H NMR Spectrum of 2,4-Dimethoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2,4-Dimethoxybenzyl alcohol. This document details the chemical shifts, multiplicities, coupling constants, and integration values for each proton in the molecule. Furthermore, a standardized experimental protocol for acquiring the spectrum is presented, alongside a visual representation of the molecular structure and its corresponding proton assignments.

Introduction

This compound is a valuable building block in organic synthesis, frequently utilized in the preparation of pharmaceutical compounds and other complex organic molecules. A thorough understanding of its spectroscopic properties, particularly its 1H NMR spectrum, is crucial for reaction monitoring, quality control, and structural elucidation. This guide serves as a detailed reference for researchers working with this compound.

1H NMR Spectral Data

The 1H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl3). The following table summarizes the key quantitative data from the spectrum.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H-6 | ~7.20 | d | ~8.3 | 1H |

| H-5 | ~6.45 | dd | ~8.3, 2.4 | 1H |

| H-3 | ~6.42 | d | ~2.4 | 1H |

| -CH2- | ~4.63 | s | - | 2H |

| 4-OCH3 | ~3.82 | s | - | 3H |

| 2-OCH3 | ~3.85 | s | - | 3H |

| -OH | ~2.15 | s (broad) | - | 1H |

Note: The chemical shift of the hydroxyl (-OH) proton is variable and can be influenced by factors such as concentration and solvent purity.

Spectral Interpretation and Proton Assignments

The 1H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic, benzylic, methoxy (B1213986), and hydroxyl protons.

-

Aromatic Protons (H-6, H-5, H-3): The aromatic region of the spectrum displays signals for the three protons on the benzene (B151609) ring. The proton at the 6-position (H-6), being adjacent to the electron-withdrawing hydroxymethyl group, is the most deshielded and appears as a doublet at approximately 7.20 ppm with a coupling constant of about 8.3 Hz due to coupling with the neighboring proton H-5. The proton at the 5-position (H-5) appears as a doublet of doublets around 6.45 ppm, showing coupling to both H-6 (J ≈ 8.3 Hz) and H-3 (J ≈ 2.4 Hz). The proton at the 3-position (H-3) is the most shielded of the aromatic protons and appears as a doublet at approximately 6.42 ppm, with a small coupling constant of about 2.4 Hz due to meta-coupling with H-5.

-

Benzylic Protons (-CH2-): The two equivalent protons of the benzylic methylene (B1212753) group (-CH2-) are observed as a sharp singlet at approximately 4.63 ppm. The absence of splitting indicates no adjacent protons.

-

Methoxy Protons (-OCH3): The two methoxy groups at the 2- and 4-positions give rise to two distinct singlets. The singlet for the 4-methoxy group typically appears around 3.82 ppm, while the singlet for the 2-methoxy group is found at approximately 3.85 ppm. Each signal integrates to three protons.

-

Hydroxyl Proton (-OH): The hydroxyl proton gives a broad singlet at around 2.15 ppm. Its chemical shift and broadness are characteristic of exchangeable protons.

Experimental Protocol

The following is a representative experimental protocol for obtaining the 1H NMR spectrum of this compound.

Instrumentation:

-

A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.6 mL of deuterated chloroform (CDCl3).

-

The solution is transferred to a standard 5 mm NMR tube.

-

The sample is vortexed to ensure homogeneity.

Data Acquisition:

-

Solvent: CDCl3

-

Temperature: 298 K (25 °C)

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

Number of Scans: 16-32 scans are typically sufficient for a high signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

-

Pulse Width: A standard 90° pulse is utilized.

Visualization of Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound with the different protons labeled, corresponding to the assignments in the data table.

Caption: Molecular structure of this compound with proton labels.

Logical Workflow for Spectral Analysis

The process of analyzing the 1H NMR spectrum of this compound follows a logical progression from the raw data to the final structural assignment.

Caption: Workflow for the analysis of the 1H NMR spectrum.

An In-depth Technical Guide to the FTIR Analysis of 2,4-Dimethoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 2,4-Dimethoxybenzyl alcohol. It includes a detailed experimental protocol, a summary of characteristic vibrational modes, and a logical workflow for the analysis.

Introduction to FTIR Spectroscopy in Pharmaceutical Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify and characterize organic molecules. The method is based on the principle that chemical bonds in a molecule vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes. An FTIR spectrometer measures this absorption and produces a unique spectral fingerprint of the molecule.

For a compound like this compound, FTIR analysis can confirm the presence of key functional groups, such as the hydroxyl (-OH) group, the aromatic ring, the ether linkages (-O-CH₃), and the aliphatic C-H bonds of the benzyl (B1604629) group. This makes it an invaluable tool in quality control, raw material identification, and structural elucidation in the pharmaceutical industry.

Experimental Protocol: FTIR Analysis of this compound via the KBr Pellet Method

This protocol details the steps for obtaining a high-quality FTIR spectrum of solid this compound using the potassium bromide (KBr) pellet technique.

2.1. Materials and Equipment

-

This compound (solid sample)

-

FTIR grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

FTIR spectrometer

-

Spatula

-

Infrared lamp (optional, for drying)

-

Desiccator

2.2. Sample Preparation

-

Drying: Gently grind approximately 200-300 mg of KBr powder in an agate mortar to a fine, consistent powder. If necessary, dry the KBr under an infrared lamp or in an oven at 110°C for 2-3 hours to remove any adsorbed water, which can interfere with the spectrum. Cool the KBr in a desiccator.

-

Mixing: Weigh approximately 1-2 mg of the this compound sample. Add this to the mortar containing about 100-200 mg of the dried KBr powder.

-

Grinding: Thoroughly grind the sample and KBr together for several minutes until a fine, homogeneous mixture is obtained. The particle size of the sample should be reduced to minimize scattering of the infrared radiation.

-

Pellet Formation: Transfer a portion of the mixture into the pellet die. Distribute the powder evenly.

-

Pressing: Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet. A transparent pellet indicates good mixing and pressing.

2.3. Data Acquisition

-

Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Collect a background spectrum. This will measure the absorbance of the atmospheric water and carbon dioxide, which will then be subtracted from the sample spectrum.

-

Sample Spectrum: Carefully remove the KBr pellet from the die and place it in the sample holder in the FTIR spectrometer's beam path.

-

Scan: Acquire the FTIR spectrum of the sample. Typical scanning parameters are a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

2.4. Data Analysis

The resulting spectrum should be analyzed to identify the characteristic absorption bands corresponding to the functional groups present in this compound. Compare the peak positions with established correlation charts and reference spectra.

Data Presentation: Characteristic FTIR Absorption Bands of this compound

The following table summarizes the expected characteristic infrared absorption bands for this compound. The precise position of a peak can vary slightly depending on the sample preparation and the physical state of the sample.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3550–3200 | Strong, Broad | O-H stretching | Hydroxyl group (-OH) |

| 3100–3000 | Medium | C-H stretching | Aromatic C-H (sp² C-H) |

| 2960–2850 | Medium | C-H stretching | Aliphatic C-H (sp³ C-H of CH₂ and OCH₃) |

| 1600–1585 & 1500–1400 | Medium-Strong | C=C stretching | Aromatic ring |

| 1260–1000 | Strong | C-O stretching | Aryl ether (-O-CH₃) and primary alcohol (C-OH) |

| ~830 | Strong | C-H out-of-plane bending | 1,2,4-trisubstituted benzene (B151609) ring |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the FTIR analysis of a solid sample using the KBr pellet method.

Mass Spectrometry of 2,4-Dimethoxybenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 2,4-Dimethoxybenzyl alcohol (DMBA), a compound relevant in various fields of organic synthesis and medicinal chemistry. This document outlines the expected fragmentation patterns under electron ionization (EI), presents key mass spectral data, and provides a standardized experimental protocol for its analysis.

Core Concepts in the Mass Spectrometry of this compound

Electron ionization mass spectrometry (EI-MS) of this compound (C₉H₁₂O₃, Molecular Weight: 168.19 g/mol ) induces reproducible fragmentation, yielding a characteristic mass spectrum. The fragmentation pathways are influenced by the key functional groups: the benzyl (B1604629) alcohol moiety and the two methoxy (B1213986) substituents on the aromatic ring.

The initial step involves the ionization of the molecule by a high-energy electron beam, resulting in the formation of a molecular ion (M•+). This radical cation is unstable and undergoes a series of fragmentation reactions to produce smaller, charged fragments that are detected by the mass spectrometer. The fragmentation of DMBA is primarily dictated by the stability of the resulting carbocations, particularly the resonance-stabilized benzylic and tropylium-like structures.

Quantitative Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by several key ions. The most significant peaks are summarized in the table below.

| m/z Ratio | Proposed Ion | Relative Intensity |

| 168 | [C₉H₁₂O₃]•+ (Molecular Ion) | High |

| 167 | [M-H]⁺ | Moderate |

| 151 | [M-OH]⁺ or [M-CH₃-H₂]⁺ | High (Often the base peak) |

| 139 | [M-CH₂OH]⁺ | Moderate |

| 121 | [M-OH-CH₂O]⁺ | Moderate |

| 91 | Tropylium-like ion | Moderate |

| 77 | Phenyl cation | Low |

Data compiled from publicly available spectral databases such as NIST and PubChem.[1][2]

Proposed Fragmentation Pathways

The fragmentation of the this compound molecular ion (m/z 168) proceeds through several key pathways, initiated by the loss of electrons from the oxygen atoms or the aromatic system. The resulting radical cation undergoes cleavage and rearrangement to form various stable fragment ions.

Primary Fragmentation Pathways

The initial fragmentation events from the molecular ion (m/z 168) are critical for the overall appearance of the mass spectrum. These pathways involve the loss of small, stable neutral species.

Caption: Primary fragmentation of the molecular ion.

Formation of the Base Peak (m/z 151)

The ion at m/z 151 is frequently the base peak in the spectrum. Its formation is attributed to the loss of a hydroxyl radical from the benzylic alcohol group. This results in a highly resonance-stabilized 2,4-dimethoxybenzyl cation.

Caption: Formation of the key fragment at m/z 151.

Secondary Fragmentation and Rearrangements

Further fragmentation of the primary ions leads to other significant peaks in the spectrum. For instance, the ion at m/z 151 can undergo subsequent loss of formaldehyde (B43269) (CH₂O) from one of the methoxy groups, a common fragmentation for methoxy-substituted aromatic compounds.

Caption: Secondary fragmentation pathways.

Experimental Protocol: GC-MS Analysis

The following protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or ethyl acetate.

-

Working Solutions: Perform serial dilutions of the stock solution to prepare working standards in the range of 1-100 µg/mL.

-

Sample Matrix: For analysis in a complex matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) should be employed to isolate the analyte and minimize matrix interference.

Instrumentation and Conditions

-

Gas Chromatograph:

-

Injection Port Temperature: 250 °C

-

Injection Mode: Splitless (or split, depending on concentration)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is recommended.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometer:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: Scan from m/z 40 to 300.

-

Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.

-

Data Acquisition and Analysis

Acquire the data in full scan mode to obtain the complete mass spectrum. Identify the peak corresponding to this compound based on its retention time. The identity can be confirmed by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST).

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted below.

Caption: Workflow for GC-MS analysis.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. Researchers can use this information to aid in the identification and characterization of this compound in various experimental settings.

References

The 2,4-Dimethoxybenzyl Group: A Technical Guide to its Mechanism and Application as a Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The 2,4-dimethoxybenzyl (DMB) group is a valuable asset in the synthetic chemist's toolkit, employed as a protecting group for a variety of functional groups, most notably alcohols, phenols, and amines. Its utility stems from its facile introduction and, more importantly, its selective cleavage under mild acidic or oxidative conditions. This technical guide provides an in-depth exploration of the mechanism of action of the DMB protecting group, complete with quantitative data, detailed experimental protocols, and visualizations to aid in understanding its application in complex synthetic strategies.

Core Mechanism: The Role of Electron-Donating Substituents

The key to the lability of the 2,4-dimethoxybenzyl protecting group lies in the electronic properties of its aromatic ring. The two methoxy (B1213986) groups at the ortho and para positions are strong electron-donating groups. Through resonance, they significantly increase the electron density of the benzene (B151609) ring, which in turn stabilizes the formation of a benzylic carbocation upon cleavage. This stabilization is more pronounced compared to the unsubstituted benzyl (B1604629) group or the singly substituted p-methoxybenzyl (PMB) group, rendering the DMB group more susceptible to cleavage under milder conditions.

The cleavage of a DMB ether can proceed through two primary mechanisms: acid-catalyzed cleavage and oxidative cleavage.

Acid-Catalyzed Cleavage

Under acidic conditions, the ether oxygen is protonated, converting the hydroxyl group of the protected alcohol into a good leaving group. The subsequent cleavage of the C-O bond is facilitated by the formation of the highly stabilized 2,4-dimethoxybenzyl carbocation. This carbocation is then trapped by a nucleophile present in the reaction medium.

dot

Caption: Acid-catalyzed deprotection of a DMB-protected alcohol.

Oxidative Cleavage

Oxidative cleavage, typically employing reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), proceeds through a different pathway. The electron-rich DMB group forms a charge-transfer complex with the electron-deficient DDQ. This is followed by a single-electron transfer (SET) to generate a radical cation, which is then attacked by a nucleophile (often water) to form a hemiacetal. The hemiacetal subsequently collapses to release the deprotected alcohol and 2,4-dimethoxybenzaldehyde.

dot

Caption: Oxidative deprotection of a DMB-protected alcohol using DDQ.

Quantitative Data on Deprotection

The choice of deprotection method depends on the specific substrate and the presence of other functional groups. The following table summarizes various conditions for the cleavage of DMB ethers, providing a comparative overview of their efficiency.

| Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) | Substrate/Notes |

| 10% TFA | CH₂Cl₂ | Room Temp. | 2 h | Quantitative | N,N-bis(2,4-dimethoxybenzyl)sulfamate |

| DDQ (1.1 equiv) | Toluene/H₂O | 80 | 71 h | 79 | 9-(p-methoxybenzyl)carbazole (as a model)[1] |

| DDQ (2.2 equiv) | Toluene/H₂O | 80 | 71 h | 79 | 9-(p-methoxybenzyl)carbazole (as a model)[1] |

| DDQ | CH₂Cl₂/H₂O | Room Temp. | Varies | Good to Excellent | General for alcohols[2] |

| TfOH (0.5 equiv) / 1,3-dimethoxybenzene | CH₂Cl₂ | Room Temp. | 5 min | 82 | PMB-protected cholesterol (as a model)[3] |

| FeCl₃ | Not specified | Not specified | Not specified | Excellent | Self-cleaving deprotection of DMB-protected alcohols[4] |

Experimental Protocols

Protection of an Alcohol with 2,4-Dimethoxybenzyl Bromide (Williamson Ether Synthesis)

This protocol describes a general procedure for the protection of a primary alcohol using the Williamson ether synthesis.[5][6][7][8]

Materials:

-

Alcohol (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

-

2,4-Dimethoxybenzyl bromide (1.1 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol and anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add the sodium hydride portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.

-

Cool the reaction mixture back to 0 °C and add a solution of 2,4-dimethoxybenzyl bromide in a minimal amount of anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

dot

Caption: Experimental workflow for DMB protection of an alcohol.

Deprotection of a DMB-Protected Alcohol using Trifluoroacetic Acid (TFA)

This protocol outlines a general procedure for the acid-catalyzed cleavage of a DMB ether.

Materials:

-

DMB-protected alcohol (1.0 eq)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Trifluoroacetic acid (TFA, 10% v/v in CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the DMB-protected alcohol in dichloromethane.

-

Add the 10% TFA solution in dichloromethane to the reaction mixture at room temperature.

-

Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2 hours.

-

Upon completion, carefully neutralize the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.

Deprotection of a DMB-Protected Alcohol using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

This protocol provides a general method for the oxidative cleavage of a DMB ether.[1][2]

Materials:

-

DMB-protected alcohol (1.0 eq)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.1-2.2 eq)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the DMB-protected alcohol in a mixture of dichloromethane and water (typically 10:1 to 20:1 v/v).

-

Add DDQ to the stirred solution at room temperature.

-

Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to remove the DDQ byproducts.

Conclusion

The 2,4-dimethoxybenzyl protecting group offers a versatile and valuable option for the protection of various functional groups in organic synthesis. Its enhanced lability compared to other benzyl-type protecting groups allows for its selective removal under mild acidic or oxidative conditions. A thorough understanding of its mechanism of action and the availability of robust experimental protocols are crucial for its successful implementation in the synthesis of complex molecules in research and drug development. The data and procedures presented in this guide provide a solid foundation for the effective utilization of the DMB protecting group.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions | Semantic Scholar [semanticscholar.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. 2,4-Dimethoxybenzyl alcohol | 7314-44-5 | FD34724 [biosynth.com]

- 6. jk-sci.com [jk-sci.com]

- 7. benchchem.com [benchchem.com]

- 8. Khan Academy [khanacademy.org]

An In-Depth Technical Guide to the Electron-Donating Properties of the 2,4-Dimethoxybenzyl Group

For Researchers, Scientists, and Drug Development Professionals

The 2,4-dimethoxybenzyl (DMB) group is a valuable asset in the synthetic chemist's toolbox, particularly in the fields of peptide synthesis, carbohydrate chemistry, and the development of complex drug candidates. Its utility stems from its unique electronic properties, which render it a highly effective and readily cleavable protecting group for a variety of functional moieties, including alcohols, amines, amides, and sulfamates. This technical guide provides a comprehensive overview of the electron-donating nature of the DMB group, its impact on reactivity, and detailed protocols for its application and removal.

Core Concepts: The Electron-Donating Nature of the 2,4-Dimethoxybenzyl Group

The key to the DMB group's functionality lies in the presence of two electron-donating methoxy (B1213986) (-OCH₃) groups on the benzyl (B1604629) ring, positioned at the ortho and para positions. These groups significantly increase the electron density of the aromatic ring through a combination of inductive and resonance effects. This enhanced electron density has several important consequences:

-

Increased Acid Lability: The electron-rich nature of the DMB group stabilizes the formation of a carbocation intermediate upon acid-catalyzed cleavage. This makes the DMB group significantly more susceptible to removal under mild acidic conditions compared to the unsubstituted benzyl (Bn) group or even the p-methoxybenzyl (PMB) group.[1][2] This property is crucial for orthogonal protection strategies in multi-step syntheses.

-

Enhanced Reactivity in Deprotection: The electron-donating methoxy groups facilitate oxidative cleavage, making the DMB group readily removable by reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).[2][3]

-

Modulation of Substrate Reactivity: The electron-donating character of the DMB group can influence the reactivity of the molecule to which it is attached.

While specific Hammett (σ) and Taft (σ*) constants for the entire 2,4-dimethoxybenzyl substituent are not readily found in extensive compilations, the strong electron-donating nature of the two methoxy groups suggests a significantly negative σ value, indicating a strong electron-donating effect. This is in line with the observed high reactivity of DMB-protected compounds in acid-catalyzed deprotection reactions, which proceed through a carbocationic intermediate stabilized by the electron-rich benzyl system.

Data Presentation: Comparative Deprotection of Benzyl-Type Protecting Groups

The choice of a protecting group is a critical decision in synthetic planning. The following table provides a comparative summary of the conditions required for the cleavage of common benzyl-type protecting groups, highlighting the relative lability of the DMB group.

| Protecting Group | Abbreviation | Typical Deprotection Conditions | Relative Lability |

| Benzyl | Bn | H₂, Pd/C; Strong acids (e.g., HBr, BCl₃)[1] | Least Labile |

| p-Methoxybenzyl | PMB | Mild acids (e.g., TFA); Oxidative cleavage (DDQ, CAN)[1][2] | Intermediate |

| 2,4-Dimethoxybenzyl | DMB | Very mild acids (e.g., dilute TFA); Oxidative cleavage (DDQ) [2][4] | Most Labile |

Experimental Protocols

Detailed methodologies for the introduction and cleavage of the DMB protecting group are essential for its successful application. The following protocols are generalized procedures and may require optimization based on the specific substrate.

Protocol 1: Protection of a Primary Alcohol with 2,4-Dimethoxybenzyl Bromide

This protocol describes the formation of a DMB ether from a primary alcohol using a Williamson ether synthesis approach.

Materials:

-

Primary alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

2,4-Dimethoxybenzyl bromide (DMB-Br)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add a solution of the primary alcohol (1.0 equivalent) in anhydrous DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of DMB-Br (1.1 equivalents) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2,4-dimethoxybenzyl ether.

Protocol 2: Protection of a Primary Amine with 2,4-Dimethoxybenzylamine

This protocol outlines the reductive amination procedure for the protection of a primary amine.

Materials:

-

Primary amine

-

Methanol

-

Sodium borohydride (B1222165) (NaBH₄)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the primary amine (1.0 equivalent) in methanol, add 2,4-dimethoxybenzaldehyde (1.05 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

-

Cool the reaction mixture to 0 °C and add NaBH₄ (1.5 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Partition the residue between DCM and saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous layer with DCM (2 x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the N-(2,4-dimethoxybenzyl) amine.

Protocol 3: Deprotection of a DMB Ether using Trifluoroacetic Acid (TFA)

This protocol describes the acid-catalyzed cleavage of a DMB ether.

Materials:

-

DMB-protected alcohol

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the DMB-protected alcohol (1.0 equivalent) in DCM.

-

Cool the solution to 0 °C and add TFA (e.g., 10-50% v/v in DCM) dropwise. The concentration of TFA may need to be optimized depending on the substrate's sensitivity.

-

Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC. Reaction times can range from a few minutes to several hours.

-

Upon completion, carefully neutralize the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C until gas evolution ceases.

-

Separate the layers and extract the aqueous layer with DCM (2 x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

To remove residual TFA, azeotrope the crude product with toluene (3 x).

-

Purify the resulting alcohol by flash column chromatography.[5]

Protocol 4: Deprotection of a DMB Ether using DDQ

This protocol outlines the oxidative cleavage of a DMB ether.

Materials:

-

DMB-protected alcohol

-

Dichloromethane (DCM)

-

Water

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the DMB-protected alcohol (1.0 equivalent) in a mixture of DCM and water (e.g., 18:1 v/v).

-

Add DDQ (1.1-1.5 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture vigorously. The reaction progress can be monitored by the disappearance of the yellow color of DDQ and by TLC. Reaction times are typically 1-3 hours.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous layer with DCM (2 x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to remove the hydroquinone (B1673460) byproduct and isolate the desired alcohol.[6]

Visualizations: Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving the 2,4-dimethoxybenzyl group.

References

- 1. benchchem.com [benchchem.com]

- 2. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 3. niigata-u.repo.nii.ac.jp [niigata-u.repo.nii.ac.jp]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Boc Deprotection - TFA [commonorganicchemistry.com]

- 6. total-synthesis.com [total-synthesis.com]

Methodological & Application

Application Notes and Protocols: 2,4-Dimethoxybenzyl (DMPM) as a Protecting Group for Alcohols

For Researchers, Scientists, and Drug Development Professionals

The 2,4-dimethoxybenzyl (DMPM or DMB) group is a valuable tool in modern organic synthesis for the protection of hydroxyl functionalities. Its unique electronic properties, conferred by the two electron-donating methoxy (B1213986) groups on the aromatic ring, render it highly susceptible to specific cleavage conditions, thereby offering a degree of orthogonality in complex synthetic strategies. These application notes provide a comprehensive overview of the use of the DMPM group, including detailed experimental protocols and comparative data.

Introduction

The DMPM group is a benzyl-type protecting group that can be introduced under standard Williamson ether synthesis conditions or via the use of a trichloroacetimidate (B1259523) donor. A key advantage of the DMPM group is its increased lability compared to the parent benzyl (B1604629) (Bn) group and the related p-methoxybenzyl (PMB) group.[1] This allows for its selective removal under milder oxidative or acidic conditions, a crucial feature in the synthesis of complex molecules with multiple sensitive functional groups.[1]

Key Features of the DMPM Protecting Group:

-

Ease of Introduction: Readily introduced using 2,4-dimethoxybenzyl halides or trichloroacetimidate.

-

Stability: Stable to a wide range of reaction conditions, including basic and nucleophilic reagents, as well as some reducing and oxidizing agents.[2]

-

Facile Cleavage: Can be removed under mild oxidative conditions (e.g., DDQ) or acidic conditions (e.g., TFA), often with high selectivity.[1][2]

-

Orthogonality: The DMPM group can be selectively cleaved in the presence of other protecting groups such as benzyl (Bn) and p-methoxybenzyl (PMB) ethers, as well as silyl (B83357) ethers and acetonides under specific conditions.[3][4]

Protection of Alcohols

The protection of alcohols as their DMPM ethers is typically achieved through a Williamson ether synthesis, where an alkoxide, generated by treating the alcohol with a base, reacts with a 2,4-dimethoxybenzyl halide. Alternatively, for acid-sensitive substrates, the use of 2,4-dimethoxybenzyl trichloroacetimidate under acidic catalysis provides a milder method for protection.

Experimental Protocol 1: Protection of a Primary Alcohol using 2,4-Dimethoxybenzyl Chloride

Materials:

-

Primary alcohol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

2,4-Dimethoxybenzyl chloride (DMPM-Cl)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add a solution of the primary alcohol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

-

Cool the mixture back to 0 °C and add a solution of 2,4-dimethoxybenzyl chloride (1.1 equivalents) in anhydrous DMF.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Deprotection of DMPM Ethers

The removal of the DMPM group can be efficiently achieved under either oxidative or acidic conditions. The choice of deprotection method will depend on the other functional groups present in the molecule.

Oxidative Deprotection using DDQ

2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) is a highly effective reagent for the oxidative cleavage of DMPM ethers. The reaction is typically fast and clean, proceeding via a charge-transfer complex.[1] The increased electron density of the DMPM ring facilitates this process, allowing for selective deprotection in the presence of less electron-rich benzyl-type ethers.[3]

Experimental Protocol 2: Oxidative Deprotection using DDQ

Materials:

-

DMPM-protected alcohol

-

2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

-

Water or a buffer solution (e.g., saturated aqueous NaHCO₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the DMPM-protected alcohol (1.0 equivalent) in a mixture of dichloromethane and water (typically in a ratio of 10:1 to 20:1 v/v).

-

Cool the solution to 0 °C and add DDQ (1.1-1.5 equivalents) portion-wise.

-

Stir the reaction mixture at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC. Reaction times are typically short, ranging from 30 minutes to a few hours.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous layer with dichloromethane (3 x volumes).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.

Acidic Deprotection using TFA

The DMPM group is labile to acidic conditions and can be readily cleaved using trifluoroacetic acid (TFA). The reaction proceeds through the formation of a stable 2,4-dimethoxybenzyl cation.

Experimental Protocol 3: Acidic Deprotection using Trifluoroacetic Acid (TFA)

Materials:

-

DMPM-protected alcohol

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the DMPM-protected alcohol (1.0 equivalent) in dichloromethane.

-

Cool the solution to 0 °C and add trifluoroacetic acid (typically 10-50% v/v in DCM) dropwise.[2]

-

Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor the reaction progress by TLC. Deprotection is often complete within 1-4 hours.[2]

-

Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C until the effervescence ceases.

-

Separate the layers and extract the aqueous layer with dichloromethane (3 x volumes).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Co-evaporation with toluene may be necessary to remove residual TFA.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the protection and deprotection of alcohols using the 2,4-dimethoxybenzyl group.

Table 1: Protection of Alcohols as DMPM Ethers

| Alcohol Substrate | Protection Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Primary Alcohol | DMPM-Cl | NaH | DMF | rt | 4 | ~90 |

| Secondary Alcohol | DMPM-Br | NaH | THF | rt | 12 | 85-95 |

| Acid-sensitive Alcohol | DMPM-O(C=NH)CCl₃ | TfOH (cat.) | DCM | 0 to rt | 1-3 | 80-95 |

Table 2: Deprotection of DMPM Ethers

| Deprotection Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Notes |

| DDQ (1.2 eq) | DCM/H₂O (18:1) | 0 to rt | 0.5-3 h | 85-98 | Selective over Bn and PMB ethers. |

| TFA (10% in DCM) | DCM | rt | 2 h | Quantitative | Effective for robust substrates.[2] |

| TfOH (0.5 eq) | DCM | rt | 10 min | 88-94 | Very rapid deprotection.[4] |

| FeCl₃ | CH₂Cl₂ | rt | 1-2 h | ~90 | An alternative Lewis acid catalyst. |

Diagrams

References

- 1. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. niigata-u.repo.nii.ac.jp [niigata-u.repo.nii.ac.jp]

- 4. chem.ucla.edu [chem.ucla.edu]

Application Notes: Protection of Amines with 2,4-Dimethoxybenzyl Chloride

Introduction

In the realm of organic synthesis, particularly in the development of pharmaceuticals and complex molecules, the temporary masking of reactive functional groups is a critical strategy. The 2,4-dimethoxybenzyl (DMB) group serves as an effective protecting group for primary and secondary amines. This acid-labile protecting group offers stability under various reaction conditions, allowing for transformations on other parts of a molecule without affecting the protected amine. The electron-rich nature of the dimethoxybenzyl ring facilitates its cleavage under mild acidic conditions, ensuring the integrity of sensitive substrates upon deprotection. Furthermore, the DMB group can be cleaved oxidatively, providing an orthogonal deprotection strategy in the presence of other acid-sensitive groups.

Chemical Structure and Properties

The 2,4-dimethoxybenzyl group is introduced by the reaction of an amine with 2,4-dimethoxybenzyl chloride (DMB-Cl). The resulting N-DMB bond is stable to a range of reagents, including bases, nucleophiles, and some oxidizing and reducing agents. The key feature of the DMB protecting group is its susceptibility to cleavage by acids such as trifluoroacetic acid (TFA) and oxidative reagents like 2,3-dichloro-5,6-dicyanoquinone (DDQ).

Key Advantages of DMB Protection for Amines:

-

Acid Labile: The DMB group is readily cleaved under mild acidic conditions, often with high yields.

-

Orthogonality: The N-DMB group is stable to conditions used for the removal of other common protecting groups like Fmoc and Boc, allowing for selective deprotection strategies.

-

Oxidative Cleavage: The availability of an oxidative deprotection method using reagents like DDQ provides an alternative removal strategy, enhancing its versatility.

-

Stability: DMB-protected amines exhibit stability towards basic and nucleophilic conditions, as well as some reducing and oxidizing agents.

Applications in Synthesis

The DMB protecting group has found utility in various synthetic applications, including:

-

Peptide Synthesis: Protecting the side chains of amino acids like glutamine and asparagine.

-

Multi-step Synthesis: As a temporary protecting group for amines in the synthesis of complex natural products and pharmaceutical intermediates.

-